molecular formula C26H36N4O9 B12767396 1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate CAS No. 87250-52-0

1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate

Cat. No.: B12767396
CAS No.: 87250-52-0
M. Wt: 548.6 g/mol
InChI Key: ANZIESYBCKZQRJ-LVEZLNDCSA-N
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Description

1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate is a synthetic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-(n-propoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Homopiperazine Introduction: The 4-methyl-1-homopiperazine moiety is introduced via nucleophilic substitution, often using a suitable leaving group like a tosylate.

    Formation of Difumarate Salt: The final step involves the formation of the difumarate salt by reacting the free base with fumaric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate can undergo various chemical reactions:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the homopiperazine moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, tosylates, in the presence of bases like potassium carbonate or sodium hydride.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

    1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-piperazinyl)benzimidazole: Lacks the homopiperazine moiety.

    1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole monofumarate: Contains only one fumarate group.

Uniqueness: 1-(2-(n-Propoxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

87250-52-0

Molecular Formula

C26H36N4O9

Molecular Weight

548.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(4-methyl-1,4-diazepan-1-yl)-1-(2-propoxyethyl)benzimidazole

InChI

InChI=1S/C18H28N4O.2C4H4O4/c1-3-14-23-15-13-22-17-8-5-4-7-16(17)19-18(22)21-10-6-9-20(2)11-12-21;2*5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-15H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

ANZIESYBCKZQRJ-LVEZLNDCSA-N

Isomeric SMILES

CCCOCCN1C(=NC2=CC=CC=C12)N3CCN(CCC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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